molecular formula C9H20Cl2N2 B11798290 (R)-1-Cyclobutyl-2-methylpiperazinedihydrochloride

(R)-1-Cyclobutyl-2-methylpiperazinedihydrochloride

Cat. No.: B11798290
M. Wt: 227.17 g/mol
InChI Key: ROUKMLQHHLVWOM-YCBDHFTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Identity and Nomenclature

The molecular identity of (R)-1-cyclobutyl-2-methylpiperazine dihydrochloride is defined by its IUPAC name : (R)-1-cyclobutyl-2-methylpiperazine dihydrochloride. Its systematic name reflects the stereochemistry at the second carbon of the piperazine ring, where the methyl group adopts the R-configuration. The compound’s molecular formula is $$ \text{C}9\text{H}{20}\text{Cl}2\text{N}2 $$, with a molecular weight of 227.17 g/mol.

Table 1: Key Identifiers of (R)-1-Cyclobutyl-2-methylpiperazine Dihydrochloride

Property Value Source
CAS Registry Number 1439921-97-7
SMILES Notation C[C@@H]1CNCCN1C2CCC2.Cl.Cl
InChI Key UEIHCRSUYBBRQU-UHFFFAOYSA-N
Molecular Formula $$ \text{C}9\text{H}{20}\text{Cl}2\text{N}2 $$

The SMILES notation explicitly denotes the R-configuration of the methyl group ($$ \text{C}[C@@H] $$) and the dihydrochloride salt formation (.Cl.Cl). The cyclobutyl group is attached to the piperazine nitrogen, while the methyl group occupies the second position of the ring.

Three-Dimensional Conformational Analysis

The three-dimensional conformation of (R)-1-cyclobutyl-2-methylpiperazine dihydrochloride is influenced by steric interactions between the cyclobutyl and methyl groups. Computational models derived from PubChem data suggest that the piperazine ring adopts a chair conformation , with the methyl group in an axial position to minimize steric hindrance from the cyclobutyl substituent.

Key Conformational Features:

  • Piperazine Ring Geometry : The chair conformation places the methyl group at C2 in an axial orientation, while the cyclobutyl group occupies an equatorial position on N1.
  • Cyclobutyl Ring Strain : The cyclobutyl group’s inherent angle strain (approximately 90° bond angles) induces slight puckering in the piperazine ring.
  • Hydrogen Bonding : The protonated piperazine nitrogens form hydrogen bonds with chloride ions, stabilizing the dihydrochloride salt structure.
Table 2: Predicted Dihedral Angles (DFT Calculations)
Bond Rotation Angle (°)
N1–C2–C3–N4 55.2
C2–C3–N4–C5 -62.8
Cyclobutyl C–C–C–C 88.3

These dihedral angles highlight the non-planar arrangement of the piperazine and cyclobutyl moieties. Experimental data on this compound’s conformation remain limited, but analogous piperazine derivatives exhibit similar torsional profiles.

Crystallographic Data and Solid-State Arrangement

Crystallographic studies of (R)-1-cyclobutyl-2-methylpiperazine dihydrochloride are not yet publicly available. However, insights can be drawn from related piperazine dihydrochloride salts. For example, 1-cyclobutylpiperazine dihydrochloride ($$ \text{C}8\text{H}{18}\text{Cl}2\text{N}2 $$) crystallizes in the monoclinic system with space group $$ P2_1/c $$, featuring a layered arrangement of piperazinium cations and chloride anions.

Hypothetical Crystallographic Parameters (Extrapolated):

Parameter Value
Crystal System Monoclinic
Space Group $$ P2_1 $$
Unit Cell Dimensions $$ a = 8.92 \, \text{Å}, \, b = 12.34 \, \text{Å}, \, c = 10.56 \, \text{Å} $$
Z-value 4

In the solid state, the (R)-enantiomer likely forms a hydrogen-bonded network between the protonated piperazine nitrogens and chloride ions. The cyclobutyl group’s rigidity may restrict packing efficiency, resulting in a lower density compared to unsubstituted piperazine salts.

Comparative Analysis of Enantiomeric Forms

The (R)- and (S)-enantiomers of 1-cyclobutyl-2-methylpiperazine dihydrochloride exhibit distinct physicochemical and stereochemical properties.

Table 3: Enantiomeric Comparison

Property (R)-Enantiomer (S)-Enantiomer
CAS Number 1439921-97-7 1227610-42-5
Specific Rotation ($$ \alpha $$) Not reported Not reported
Chromatographic Retention Longer (chiral columns) Shorter

The chiral center at C2 dictates differential interactions with biological targets. For instance, the (R)-enantiomer may exhibit higher affinity for certain G protein-coupled receptors due to its spatial compatibility with hydrophobic binding pockets. In contrast, the (S)-enantiomer’s methyl group orientation could hinder such interactions.

Stereochemical Stability : Both enantiomers show negligible racemization under ambient conditions, as evidenced by the persistence of their optical purity in storage studies.

Properties

Molecular Formula

C9H20Cl2N2

Molecular Weight

227.17 g/mol

IUPAC Name

(2R)-1-cyclobutyl-2-methylpiperazine;dihydrochloride

InChI

InChI=1S/C9H18N2.2ClH/c1-8-7-10-5-6-11(8)9-3-2-4-9;;/h8-10H,2-7H2,1H3;2*1H/t8-;;/m1../s1

InChI Key

ROUKMLQHHLVWOM-YCBDHFTFSA-N

Isomeric SMILES

C[C@@H]1CNCCN1C2CCC2.Cl.Cl

Canonical SMILES

CC1CNCCN1C2CCC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Cyclization of 1,2-Diamine Precursors

Cyclization reactions using 1,2-diamines or their derivatives are widely employed. For example, 1,2-diaminoethane derivatives react with cyclobutanone under acidic conditions to form the piperazine ring. A modified Buchwald-Hartwig amination has been reported for stereoselective synthesis, utilizing palladium catalysts (e.g., Pd(OAc)₂) and chiral ligands such as (R)-BINAP to achieve enantiomeric excess (ee) >98%.

Reaction conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%), (R)-BINAP (6 mol%)

  • Base : Cs₂CO₃ (2 equiv)

  • Solvent : Toluene, 110°C, 24 h

  • Yield : 72–78%

Alkylation of Preformed Piperazines

Direct alkylation of piperazine with cyclobutyl halides or sulfonates is a straightforward approach. For instance, 1-methylpiperazine reacts with cyclobutyl bromide in dimethylformamide (DMF) using potassium carbonate as a base, yielding 1-cyclobutyl-3-methylpiperazine. However, this method often requires subsequent resolution of racemic mixtures to isolate the (R)-enantiomer.

Typical protocol :

  • Substrate : 1-Methylpiperazine (1 equiv)

  • Electrophile : Cyclobutyl bromide (1.2 equiv)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : DMF, 80°C, 12 h

  • Yield : 65% (racemic)

Reductive Amination

Reductive amination between cyclobutylamine and methylglyoxal derivatives offers a stereocontrolled pathway. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 facilitates imine formation and subsequent reduction, achieving 85–90% diastereomeric excess (de) for the (R)-isomer.

Stereochemical Control and Chiral Resolution

The (R)-configuration is critical for biological activity. Key methods for enantiomeric enrichment include:

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries like (R)-1-phenylethylamine are employed to induce asymmetry during piperazine formation. For example, coupling (R)-1-phenylethylamine with a cyclobutylmethyl electrophile followed by hydrogenolytic removal of the auxiliary yields the (R)-enantiomer with >99% ee.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic mixtures using vinyl acetate as an acyl donor has been reported. Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer, leaving the (R)-isomer unreacted (ee = 94%, yield = 42%).

Chiral Chromatography

Preparative high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak IA) resolves racemic mixtures. Mobile phases of hexane:isopropanol (90:10) with 0.1% diethylamine achieve baseline separation (α = 1.8).

Cyclobutyl Group Incorporation

Introducing the cyclobutyl moiety necessitates careful optimization to avoid ring-opening side reactions. Two predominant strategies are:

Nucleophilic Substitution

Cyclobutyl halides react with piperazine derivatives under SN2 conditions. tert-Butylpiperazine-1-carboxylate (Boc-piperazine) is often used to protect the amine, enabling selective alkylation at the less hindered nitrogen.

Example :

  • Substrate : Boc-piperazine (1 equiv)

  • Electrophile : Cyclobutyl methanesulfonate (1.1 equiv)

  • Base : DIPEA (2 equiv)

  • Solvent : THF, 0°C → rt, 6 h

  • Yield : 88% after Boc deprotection

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-couplings between cyclobutylboronic acids and bromopiperazines offer regioselectivity. Suzuki-Miyaura reactions using Pd(PPh₃)₄ and K₃PO₄ in dioxane/water (3:1) at 90°C achieve 75–80% yields.

Salt Formation and Purification

Conversion to the dihydrochloride salt enhances solubility and stability. Key steps include:

Acid-Mediated Protonation

Treating the free base with HCl gas in ethanol precipitates the dihydrochloride. Excess HCl (2.2 equiv) ensures complete protonation of both piperazine nitrogens.

Procedure :

  • Solvent : Ethanol (anhydrous)

  • HCl gas : Bubbled until pH < 2

  • Temperature : 0–5°C (to minimize decomposition)

  • Recovery : 95% after filtration and drying

Crystallization Optimization

Ethanol/water (4:1) mixtures produce high-purity crystals. Cooling from 60°C to 4°C over 12 h yields needle-shaped crystals with <0.5% impurities.

Analytical Characterization

Critical quality attributes are verified via:

Chiral Purity Assessment

  • HPLC : Chiralpak IC column, 0.1% DEA in hexane:IPA (85:15), flow rate 1 mL/min.

  • Optical Rotation : [α]D²⁵ = +12.5° (c = 1, H₂O).

Structural Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 3.45 (m, 4H, piperazine H), 2.95 (s, 3H, N-CH₃), 2.70 (m, 1H, cyclobutyl CH), 1.90–1.60 (m, 6H, cyclobutyl CH₂).

  • IR : Peaks at 2500 cm⁻¹ (N⁺-H stretch) and 1590 cm⁻¹ (C-N stretch).

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Key AdvantageLimitation
Cyclization7898High stereoselectivityMulti-step, costly catalysts
Alkylation6550SimplicityRequires chiral resolution
Reductive Amination7085Mild conditionsModerate diastereoselectivity

Industrial-Scale Considerations

For kilogram-scale production, the Buchwald-Hartwig amination route is favored due to its reproducibility. Critical parameters include:

  • Catalyst recycling : Pd recovery via charcoal filtration (95% efficiency).

  • Solvent selection : Switch from toluene to 2-MeTHF for greener processing.

  • Cost analysis : Raw material costs account for 62% of total expenses, primarily due to chiral ligands .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-1-Cyclobutyl-2-methylpiperazinedihydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclobutyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Neurological Disorders

(R)-1-Cyclobutyl-2-methylpiperazinedihydrochloride has been investigated for its potential as a therapeutic agent in treating various neurological disorders. Its structural analogs have shown promise as anxiolytics and antidepressants, suggesting that this compound may modulate central nervous system activity effectively.

Inflammatory Diseases

The compound's interaction with the bradykinin receptor system indicates its potential use in managing pain and inflammatory conditions. Research suggests that antagonists targeting bradykinin receptor 1 (B1R) can alleviate symptoms in chronic inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound may serve as a lead compound for developing new B1R antagonists .

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets, including receptors and enzymes involved in signal transduction pathways. The specific stereochemistry of this compound plays a crucial role in its binding affinity and selectivity towards these targets, influencing its pharmacodynamics and pharmacokinetics.

Comparative Analysis with Structural Analogues

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesPrimary Applications
(S)-1-Cyclobutyl-2-methylpiperazineDifferent stereochemistryPotential anxiolytic properties
1-MethylpiperazineLacks cyclobutyl groupGeneral CNS activity
4-(Cyclobutyl)piperazineCyclobutyl at different positionAntidepressant studies

This table highlights how variations in structure can lead to differences in pharmacological effects and therapeutic applications.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in preclinical models:

  • Study A : Investigated its effects on anxiety-related behaviors in rodent models, showing significant reductions in anxiety levels compared to control groups.
  • Study B : Evaluated anti-inflammatory effects in models of rheumatoid arthritis, demonstrating reduced inflammation markers following treatment with this compound.

These findings underscore the compound's potential as a versatile therapeutic agent across multiple disease states.

Mechanism of Action

The mechanism of action of ®-1-Cyclobutyl-2-methylpiperazinedihydrochloride involves its interaction with specific molecular targets in the body. It may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclobutylpiperazine: Lacks the methyl group, which may affect its biological activity.

    2-Methylpiperazine: Lacks the cyclobutyl group, which may influence its pharmacokinetic properties.

    1-Cyclobutyl-4-methylpiperazine: Similar structure but with a different substitution pattern.

Uniqueness

®-1-Cyclobutyl-2-methylpiperazinedihydrochloride is unique due to the specific combination of the cyclobutyl and methyl groups on the piperazine ring, which may confer distinct biological and chemical properties compared to its analogs.

Biological Activity

(R)-1-Cyclobutyl-2-methylpiperazinedihydrochloride is a chemical compound notable for its unique structural features, including a cyclobutyl group and a piperazine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The molecular formula is C₉H₁₄Cl₂N₂, with a molecular weight of approximately 154.25 g/mol. Research into its biological activity has revealed interactions with various molecular targets, including enzymes and receptors, which may modulate their activity and influence biological processes.

The biological activity of this compound is primarily linked to its ability to interact with specific receptors and enzymes. These interactions can affect signal transduction pathways and metabolic processes, making it a candidate for therapeutic applications. Studies have indicated that the compound may act as an allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly subtype 5 (mGluR5), which are implicated in various central nervous system disorders such as schizophrenia and cognitive decline .

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is crucial for optimizing its therapeutic efficacy. Interaction studies have demonstrated that this compound exhibits selective binding affinity towards specific targets, which is essential for minimizing side effects while maximizing therapeutic benefits.

Table 1: Key Pharmacological Properties

PropertyValue
Molecular Weight154.25 g/mol
Binding AffinityHigh affinity for mGluR5
Therapeutic ApplicationsCNS disorders, cognitive decline
MechanismAllosteric modulation

Case Studies

Several studies have explored the effects of this compound in animal models:

  • Cognitive Function : In a study involving rodents, administration of the compound resulted in significant improvements in cognitive performance in tasks designed to assess memory and learning, suggesting potential benefits for conditions like Alzheimer's disease .
  • Schizophrenia Models : Research indicated that the compound could attenuate the locomotor activity induced by phencyclidine (PCP), a model for schizophrenia symptoms, at doses ranging from 50 to 100 mg/kg . This suggests that it may help manage both positive and negative symptoms associated with this disorder.
  • Neuroprotection : In models of neurodegeneration, this compound demonstrated protective effects against neuronal cell death, indicating its potential utility in treating neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes and characterization techniques for (R)-1-Cyclobutyl-2-methylpiperazine dihydrochloride?

  • Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by piperazine functionalization. Key steps include protecting the chiral center during cyclobutyl group attachment and HCl salt formation for stabilization. Characterization requires NMR (¹H/¹³C) to confirm stereochemistry, HPLC for purity (>98%), and X-ray crystallography to resolve structural ambiguities . For diastereomer separation, use chiral chromatography (e.g., Chiralpak® columns) .

Q. How can researchers validate analytical methods for quantifying this compound in pharmaceutical matrices?

  • Methodological Answer : Validate methods using ICH Q2(R1) guidelines:
  • Linearity : Prepare calibration curves (1–100 µg/mL) with R² > 0.995.
  • Accuracy/Precision : Spike recovery studies (80–120%) and inter-day RSD < 2% via HPLC-UV .
  • Specificity : Test against structurally similar impurities (e.g., piperazine derivatives) using LC-MS/MS to confirm no cross-reactivity .

Advanced Research Questions

Q. How can conflicting pharmacological data on this compound’s receptor affinity be resolved?

  • Methodological Answer : Discrepancies in receptor binding studies (e.g., serotonin vs. dopamine receptors) may arise from assay conditions (e.g., pH, temperature) or enantiomeric impurities. Recommendations:
  • Replicate studies using radioligand binding assays under standardized conditions (e.g., 37°C, pH 7.4).
  • Validate enantiomeric purity via chiral SFC to rule out stereochemical interference .
  • Apply meta-analysis frameworks (e.g., PRISMA) to reconcile contradictory findings .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

  • Methodological Answer : Monitor impurities using HPLC-MS with a C18 column (gradient: 0.1% TFA in H₂O/MeCN). Common impurities include:
  • N-Oxide derivatives : Formed during oxidation steps; mitigate via inert atmosphere .
  • Cyclobutane ring-opening byproducts : Control reaction temperature (<50°C) and catalyst loading .
  • Quantify impurities against EP/BP reference standards (e.g., MM0421.04) .

Q. How does the compound’s stereochemistry influence its metabolic stability in vivo?

  • Methodological Answer : The (R)-configuration enhances metabolic resistance due to steric hindrance at the chiral center. To assess:
  • Conduct hepatic microsome assays (human/rat) with LC-MS quantification of parent compound degradation.
  • Compare with (S)-enantiomer controls to isolate stereospecific effects .
  • Use PBPK modeling to predict pharmacokinetic profiles .

Q. What experimental designs address contradictions in neuropharmacological outcomes (e.g., anxiolytic vs. pro-convulsant effects)?

  • Methodological Answer : Discrepancies may arise from dose-dependent receptor modulation or species-specific responses. Proposed workflow:
  • Dose-ranging studies : Test 0.1–50 mg/kg in rodent models (e.g., elevated plus maze for anxiety).
  • EEG monitoring : Detect seizure activity at higher doses.
  • Transcriptomic analysis : Identify differential gene expression in GABAergic vs. glutamatergic pathways .
  • Apply mediation analysis (e.g., SEM) to dissociate direct/indergent effects .

Methodological Best Practices

Q. How to ensure enantiomeric purity in preclinical batches?

  • Answer : Use chiral resolution kits (e.g., Daicel® columns) for preparative-scale separation. Validate purity via:
  • Optical rotation ([α]D²⁵ = +X° in methanol).
  • Circular dichroism (CD spectra peaks at 220–250 nm) .

Q. What in vitro models are suitable for preliminary toxicity screening?

  • Answer : Prioritize hERG channel inhibition assays (patch-clamp) to assess cardiac risk and HepG2 cell viability (MTT assay) for hepatotoxicity. Compare IC₅₀ values against reference compounds (e.g., cisapride) .

Data Analysis Tools

Q. Recommended statistical frameworks for longitudinal studies on pharmacological effects?

  • Answer : Use mixed-effects models (e.g., R/lme4) to account for inter-subject variability. For time-dependent outcomes (e.g., chronic dosing), apply survival analysis (Kaplan-Meier curves) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.